Bis(benzo[d]thiazol-2-yl)dimethylsilane
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Overview
Description
Bis(benzo[d]thiazol-2-yl)dimethylsilane is a compound that belongs to the class of organosilicon compounds It features a silicon atom bonded to two benzo[d]thiazol-2-yl groups and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[d]thiazol-2-yl)dimethylsilane typically involves the reaction of benzo[d]thiazole derivatives with organosilicon reagents. One common method is the reaction of benzo[d]thiazol-2-yl lithium with dimethyldichlorosilane in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yields and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and cost-effectiveness. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(benzo[d]thiazol-2-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding reduced products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in ether solvents under an inert atmosphere.
Substitution: Halides or alkoxides; reactions are conducted in polar solvents like acetonitrile or dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced benzo[d]thiazole derivatives
Substitution: Substituted organosilicon compounds
Scientific Research Applications
Bis(benzo[d]thiazol-2-yl)dimethylsilane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Mechanism of Action
The mechanism of action of bis(benzo[d]thiazol-2-yl)dimethylsilane in biological systems is not fully understood. it is believed to interact with cellular components through its benzo[d]thiazole moieties, which can bind to proteins and enzymes, potentially inhibiting their activity. The silicon atom may also play a role in stabilizing the compound and enhancing its interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Bis(benzo[d]thiazol-2-yl)methane
- Bis(benzo[d]thiazol-2-yl)ethane
- Bis(benzo[d]thiazol-2-yl)phenylsilane
Uniqueness
Bis(benzo[d]thiazol-2-yl)dimethylsilane is unique due to the presence of both benzo[d]thiazole and dimethylsilane groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for various applications that similar compounds may not be able to achieve .
Properties
Molecular Formula |
C16H14N2S2Si |
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Molecular Weight |
326.5 g/mol |
IUPAC Name |
bis(1,3-benzothiazol-2-yl)-dimethylsilane |
InChI |
InChI=1S/C16H14N2S2Si/c1-21(2,15-17-11-7-3-5-9-13(11)19-15)16-18-12-8-4-6-10-14(12)20-16/h3-10H,1-2H3 |
InChI Key |
PJRKYCLCVAZHOJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C1=NC2=CC=CC=C2S1)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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